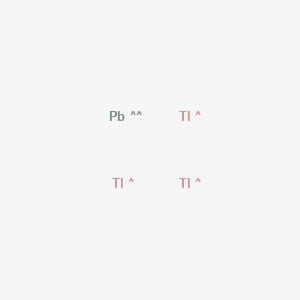
Lead--lambda~1~-thallanyl (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead–lambda~1~-thallanyl (1/3) is a chemical compound composed of lead and thallium in a 1:3 ratioThe combination of lead and thallium results in a compound with distinct chemical and physical characteristics that make it valuable for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lead–lambda~1~-thallanyl (1/3) typically involves the reaction of lead salts with thallium salts under controlled conditions. One common method is to dissolve lead nitrate and thallium nitrate in water, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under inert atmosphere to prevent oxidation, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of Lead–lambda~1~-thallanyl (1/3) involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: Lead–lambda~1~-thallanyl (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and thallium oxide, while reduction could produce elemental lead and thallium .
科学的研究の応用
Lead–lambda~1~-thallanyl (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other lead and thallium compounds, and in studies involving heavy metal interactions.
Biology: The compound is utilized in biological assays to investigate the effects of heavy metals on cellular processes.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It finds applications in the production of specialized glass and ceramics, as well as in the development of advanced electronic materials
作用機序
The mechanism of action of Lead–lambda~1~-thallanyl (1/3) involves its interaction with cellular components and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects various molecular pathways, including those involved in oxidative stress and apoptosis .
類似化合物との比較
- Lead(II) oxide
- Thallium(I) chloride
- Lead(II) acetate
- Thallium(III) oxide
Comparison: Lead–lambda~1~-thallanyl (1/3) is unique due to its specific lead-to-thallium ratio, which imparts distinct properties compared to other lead or thallium compounds. For instance, it exhibits different solubility, reactivity, and toxicity profiles, making it suitable for specialized applications where other compounds may not be effective .
特性
CAS番号 |
12165-74-1 |
|---|---|
分子式 |
PbTl3 |
分子量 |
820 g/mol |
InChI |
InChI=1S/Pb.3Tl |
InChIキー |
OOKLJADUQPCJCY-UHFFFAOYSA-N |
正規SMILES |
[Tl].[Tl].[Tl].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



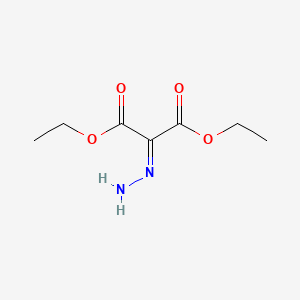

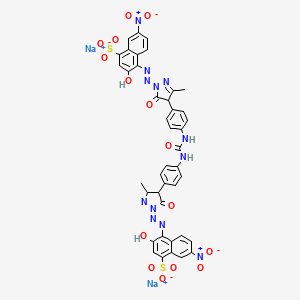

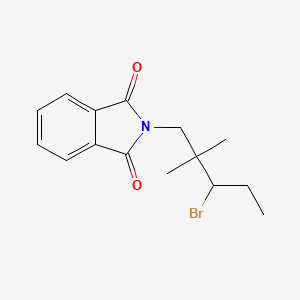
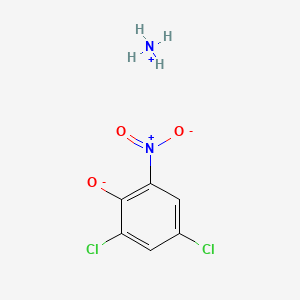
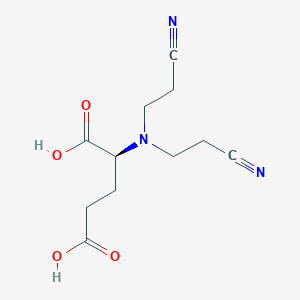
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
